

Side-by-side comparison of different synthetic routes to oxetanes

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Compound of Interest

Compound Name: Oxetan-3-ol

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A Comparative Guide to the Synthetic Routes of Oxetanes

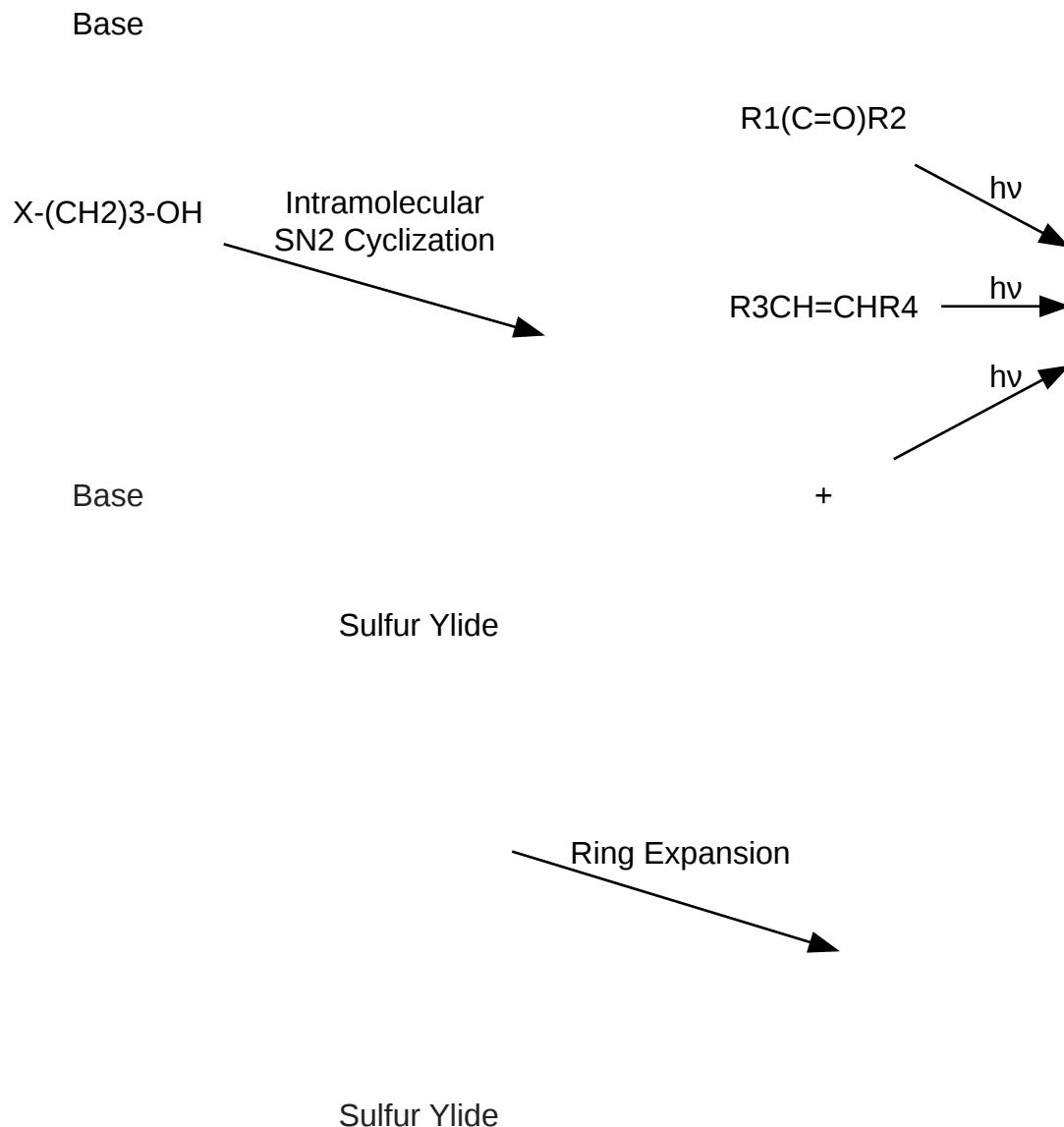
The oxetane ring, a four-membered cyclic ether, is a structural motif of growing importance in medicinal chemistry.^{[1][2]} Its incorporation into molecular structures can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a rigid scaffold.^{[1][3]} This guide offers a side-by-side comparison of the most prevalent synthetic strategies for constructing the oxetane ring, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.

The primary synthetic routes to oxetanes that will be discussed are the intramolecular Williamson etherification, the Paternò-Büchi reaction, and the ring expansion of epoxides. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and achievable yields.

Intramolecular Williamson Etherification

The intramolecular Williamson etherification is a classical and widely employed method for the synthesis of oxetanes.^[4] This approach involves the cyclization of a 1,3-halohydrin or a related substrate containing a leaving group at one end and an alkoxide at the other, typically under basic conditions.^[5] The formation of the strained four-membered ring is achieved through an intramolecular nucleophilic substitution (SN2) reaction.^[6]

General Reaction Scheme:



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Phone: (601) 213-4426
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